molecular formula C7H3Cl2F3 B1410875 2,3-Dichloro-4-fluorobenzodifluoride CAS No. 1804514-36-0

2,3-Dichloro-4-fluorobenzodifluoride

Cat. No.: B1410875
CAS No.: 1804514-36-0
M. Wt: 215 g/mol
InChI Key: QNVUPPLXMAMTLJ-UHFFFAOYSA-N
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Description

2,3-Dichloro-4-fluorobenzodifluoride is an organic compound that belongs to the family of aromatic chemicals. It has the molecular formula C7H3Cl2F3 and a molecular weight of 215 g/mol . This compound is characterized by the presence of two chlorine atoms and one fluorine atom attached to a benzene ring, along with two additional fluorine atoms forming a difluoride group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dichloro-4-fluorobenzodifluoride typically involves the halogenation of a suitable benzene derivative. One common method is the chlorination and fluorination of benzotrifluoride derivatives. The reaction conditions often include the use of halogenating agents such as chlorine and fluorine gases, along with catalysts like iron or aluminum chloride to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The process generally includes the following steps:

Chemical Reactions Analysis

Types of Reactions

2,3-Dichloro-4-fluorobenzodifluoride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield hydroxylated derivatives, while electrophilic substitution with nitric acid can produce nitro derivatives .

Scientific Research Applications

2,3-Dichloro-4-fluorobenzodifluoride has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2,3-Dichloro-4-fluorobenzodifluoride involves its interaction with molecular targets such as enzymes and receptors. The halogen atoms in the compound can form strong interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the compound can interact with cell membrane receptors, affecting signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific arrangement of chlorine and fluorine atoms, which imparts distinct chemical and physical properties. This unique structure makes it valuable in various applications, particularly in the synthesis of complex organic molecules and the study of halogenated compounds .

Properties

IUPAC Name

2,3-dichloro-1-(difluoromethyl)-4-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2F3/c8-5-3(7(11)12)1-2-4(10)6(5)9/h1-2,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNVUPPLXMAMTLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(F)F)Cl)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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